molecular formula C21H17FN4O3S B2490369 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1171945-06-4

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2490369
CAS RN: 1171945-06-4
M. Wt: 424.45
InChI Key: UVNOZPYZRANPBN-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class of chemicals that have garnered attention for their potential in various applications, including pharmaceuticals, due to their unique structural features and biological activities. These compounds are characterized by their incorporation of pyrazole, fluorobenzo[d]thiazol, and dihydrobenzo[b][1,4]dioxine units, which contribute to their distinct chemical and physical properties.

Synthesis Analysis

The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines and related compounds typically involves reactions with primary and secondary amines, high-temperature cyclization, and specific conditions tailored to achieve the desired fluorocontaining substituted amides and heterocyclic structures (Eleev, Kutkin, & Zhidkov, 2015). These processes highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The crystal structure and molecular geometry of related compounds, such as ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, have been determined by X-ray structure analysis, revealing detailed insights into the spatial arrangement and electronic structure (Kumar, Banerjee, Brahmachari, & Gupta, 2018). These analyses are crucial for understanding the compound's reactivity and interactions.

Scientific Research Applications

Design and Synthesis of Novel Compounds

Several studies focus on the design and synthesis of novel compounds that could serve as inhibitors or agents against specific targets. For example, a series of compounds were synthesized and evaluated for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, showing promising results against these bacterial targets without being cytotoxic at certain concentrations (Jeankumar et al., 2013). Similarly, novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against human cancer cell lines, demonstrating anticancer activity at low concentrations compared to a reference drug (Hammam et al., 2005).

Potential Biological Activities

Research into structurally related compounds also highlights their potential biological activities. For instance, novel analogs of pyrazol-5-ones were designed and synthesized, with some displaying promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis, indicating that these compounds exhibit antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017). Another study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which were potent cytotoxins against leukemia and carcinoma cell lines, with some compounds showing curative effects in mouse models of cancer (Deady et al., 2003).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c22-15-3-1-4-18-19(15)24-21(30-18)26(10-9-25-8-2-7-23-25)20(27)14-5-6-16-17(13-14)29-12-11-28-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNOZPYZRANPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

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